N-cyclopentyl-2,6-difluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Descripción

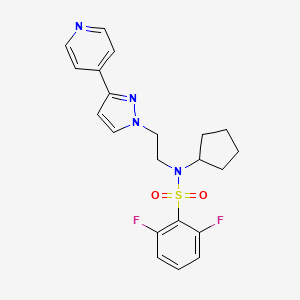

N-cyclopentyl-2,6-difluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a structurally complex small molecule featuring a benzenesulfonamide core substituted with two fluorine atoms at the 2- and 6-positions. The nitrogen of the sulfonamide group is further functionalized with a cyclopentyl moiety and a 2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl chain. The compound’s synthesis likely involves multi-step organic reactions, including sulfonamide formation and cross-coupling strategies to install the pyridinyl-pyrazole moiety .

Propiedades

IUPAC Name |

N-cyclopentyl-2,6-difluoro-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F2N4O2S/c22-18-6-3-7-19(23)21(18)30(28,29)27(17-4-1-2-5-17)15-14-26-13-10-20(25-26)16-8-11-24-12-9-16/h3,6-13,17H,1-2,4-5,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGAWFDBVTZYWHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)S(=O)(=O)C4=C(C=CC=C4F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2,6-difluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Attachment of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate pyridine derivatives.

Sulfonamide Formation: The sulfonamide group is usually introduced by reacting a sulfonyl chloride with an amine. In this case, the amine would be the intermediate containing the pyrazole and pyridine rings.

Cyclopentyl Group Addition: The cyclopentyl group can be added via a nucleophilic substitution reaction, where a cyclopentyl halide reacts with the intermediate sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

N-cyclopentyl-2,6-difluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide or aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Conditions for substitution reactions vary, but often involve catalysts such as palladium or copper and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly for anti-inflammatory or anticancer therapies.

Biology: It may be used in biological studies to investigate the role of sulfonamides and pyrazoles in cellular processes.

Materials Science: The compound could be explored for use in the development of new materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action for N-cyclopentyl-2,6-difluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group could mimic natural substrates of enzymes, while the pyrazole ring might interact with specific protein targets.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with other sulfonamide- and heterocycle-containing molecules. For example, 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, ) features a benzamide core instead of a benzenesulfonamide, with a chromen-4-one substituent and a pyrazolo-pyrimidine heterocycle. Key differences include:

- Core Functional Group : The benzenesulfonamide in the target compound may enhance hydrogen-bonding capacity and solubility compared to the benzamide in Example 53, which could influence target binding or pharmacokinetics .

- Heterocyclic Systems: The pyridinyl-pyrazole in the target compound contrasts with Example 53’s pyrazolo-pyrimidine and chromenone moieties, suggesting divergent biological targets (e.g., kinases vs. proteases).

Physicochemical Properties

While specific data for the target compound are unavailable in the provided evidence, comparisons can be inferred from analogous structures:

The higher molecular weight of Example 53 reflects its chromenone and pyrazolo-pyrimidine substituents, whereas the target compound’s pyridinyl-pyrazole and cyclopentyl groups likely confer moderate lipophilicity.

Actividad Biológica

N-cyclopentyl-2,6-difluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases, including cancer. This article synthesizes available research findings on its biological activity, structure-activity relationships (SAR), and potential applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

- A cyclopentyl group,

- Difluoro substitutions,

- A pyridinyl-pyrazole moiety,

- A benzenesulfonamide functional group.

This structural composition is hypothesized to contribute to its biological efficacy, particularly in targeting specific enzymes and receptors involved in disease pathways.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, sulfonamide derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme often overexpressed in various cancers. Studies have demonstrated that certain pyrazole-containing sulfonamides can effectively reduce tumor growth in vitro and in vivo models by blocking COX-2 activity .

Inhibition of Specific Enzymes

The compound's structural elements suggest potential inhibitory effects on various targets:

- Cyclooxygenase Inhibition : Similar compounds have shown IC50 values indicating potent inhibition of COX enzymes, which are crucial in inflammatory pathways and cancer progression .

- Epoxide Hydrolase Inhibition : Some pyrazole derivatives have been identified as inhibitors of soluble epoxide hydrolase (sEH), an enzyme linked to cardiovascular diseases. The reported IC50 values for related compounds range from 16.2 to 50.2 nmol/L, indicating strong inhibitory potential .

Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. Compounds related to this compound have shown moderate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) around 250 μg/mL .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications in its chemical structure:

- Substituents on the Pyrazole Ring : Variations in substituents can enhance binding affinity to target enzymes.

- Fluorine Substitutions : The presence of fluorine atoms has been correlated with increased lipophilicity and bioavailability.

- Chain Length Variations : Altering the length of the ethyl chain connecting the pyrazole and benzenesulfonamide moieties can impact potency and selectivity against specific targets.

Case Study 1: COX Inhibition

A study evaluating a series of sulfonamide derivatives found that modifications leading to increased hydrophobic interactions significantly improved COX-2 inhibition. One derivative achieved an IC50 value comparable to celecoxib, a clinically used COX inhibitor .

Case Study 2: sEH Inhibition

Another research effort focused on the design of pyrazole-based inhibitors for sEH. Compounds with specific side chains demonstrated enhanced efficacy in reducing TNFα production and showed promise in preclinical models for treating inflammatory diseases .

Q & A

Q. What are the critical considerations for optimizing the synthesis of N-cyclopentyl-2,6-difluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide?

Synthesis optimization requires precise control of reaction conditions. For example, sulfonamide formation often involves coupling sulfonyl chlorides with amines under anhydrous conditions at 0–5°C to minimize side reactions . Temperature and pH must be monitored during cyclization steps involving pyrazole and pyridine moieties, as excessive heat may lead to ring-opening or decomposition . Catalysts like DMAP (4-dimethylaminopyridine) in pyridine can enhance sulfonamide bond formation, as demonstrated in analogous syntheses .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining small-molecule crystal structures, particularly for resolving sulfonamide conformations and fluorine/pyridinyl interactions .

- NMR spectroscopy : NMR is critical for verifying the positions of difluoro substituents on the benzene ring, while NMR can confirm ethyl-pyrrole linkage .

- Mass spectrometry (HRMS) : High-resolution MS validates molecular weight and detects impurities from incomplete cyclization .

Q. What safety protocols are recommended for handling this compound?

Standard laboratory precautions include using nitrile gloves, chemical goggles, and a fume hood due to potential respiratory irritancy from sulfonamide derivatives . Waste disposal should follow institutional guidelines for halogenated organics.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pyridinyl-pyrazole moiety’s role in biological activity?

SAR studies should systematically modify substituents on the pyridine and pyrazole rings. For instance:

| Substituent Modification | Observed Effect (Analogous Compounds) |

|---|---|

| Pyridine → Pyrimidine | Reduced binding affinity in kinase assays |

| Pyrazole N-substitution | Altered solubility and metabolic stability |

| Comparative assays (e.g., enzyme inhibition, cellular uptake) should use isogenic compound libraries to isolate structural effects . |

Q. How should contradictory data between in vitro and in vivo efficacy be resolved?

Contradictions often arise from pharmacokinetic factors (e.g., poor bioavailability). Strategies include:

- Metabolic profiling : LC-MS/MS to identify phase I/II metabolites affecting activity .

- Formulation optimization : Co-solvents (e.g., PEG 400) or nanoencapsulation to enhance solubility .

- Tissue distribution studies : Radiolabeled tracer experiments to assess target engagement .

Q. What experimental approaches are suitable for investigating fluorine’s electronic effects on sulfonamide reactivity?

Q. How can crystallographic data resolve ambiguities in molecular conformation?

High-resolution X-ray data (≤1.0 Å) processed via SHELXL can reveal torsional angles between the cyclopentyl group and sulfonamide plane. Twinning or disorder in crystals may require iterative refinement with SHELXE .

Methodological Tables

Q. Table 1: Key Analytical Parameters for Structural Validation

| Technique | Parameter | Target Value |

|---|---|---|

| X-ray | R-factor | ≤0.05 |

| NMR | Chemical shift (δ) | -110 to -120 ppm |

| HRMS | Mass error | <2 ppm |

Q. Table 2: Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Cause | Mitigation |

|---|---|---|

| Des-fluoro analog | Incomplete fluorination | Use excess Selectfluor® at 40°C |

| Pyrazole dimer | Overheating | Maintain reaction at 60°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.